(1,1'-Biphenyl)-2-ol, 2',4,4',5,5'-pentachloro-
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Overview
Description
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is a chlorinated biphenyl compound. It is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the biphenyl structure. This compound belongs to the class of polychlorinated biphenyls, which are known for their chemical stability and persistence in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atoms can be selectively reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of less chlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Scientific Research Applications
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing drugs that target specific pathways influenced by chlorinated biphenyls.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets include various receptors and signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’,5,5’-Pentachloro-2’-methoxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-hydroxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-aminobiphenyl
Uniqueness
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is unique due to the presence of a hydroxyl group, which significantly influences its chemical reactivity and biological interactions. The specific arrangement of chlorine atoms also contributes to its distinct properties compared to other polychlorinated biphenyls.
Properties
CAS No. |
138588-63-3 |
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Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-10(16)8(14)1-5(7)6-2-9(15)11(17)4-12(6)18/h1-4,18H |
InChI Key |
BNLOVGAGARVFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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